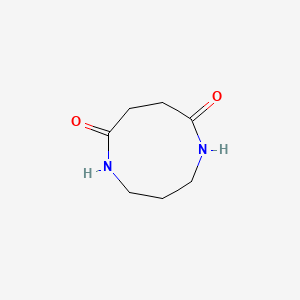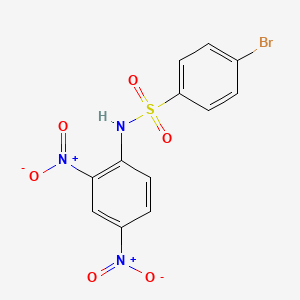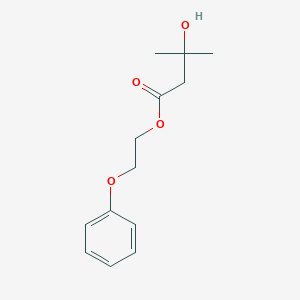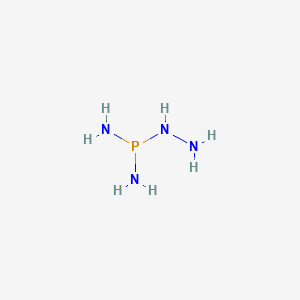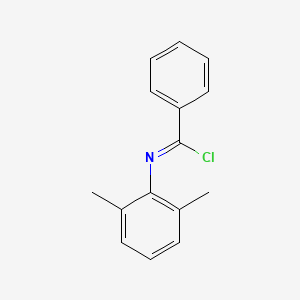
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- is an organic compound with the molecular formula C15H14ClN. It is a derivative of benzenecarboximidoyl chloride, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- can be synthesized through the reaction of 2,6-dimethylaniline with benzenecarboximidoyl chloride. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding benzenecarboximidic acid.
Reduction: It can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, ethanol
Bases: Triethylamine, sodium hydroxide
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Substituted Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Benzenecarboximidic Acid: Formed through hydrolysis.
Amine Derivative: Formed through reduction.
Scientific Research Applications
Benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- involves its reactivity with nucleophiles. The compound acts as an electrophile, allowing nucleophiles to attack the carbon atom bonded to the chlorine atom. This leads to the formation of various substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidoyl chloride: The parent compound without the methyl substitutions.
N-(2,6-Dimethylphenyl)chloroacetamide: A similar compound with a chloroacetamide group instead of the benzenecarboximidoyl group.
Uniqueness
The presence of the 2,6-dimethylphenyl group in benzenecarboximidoyl chloride, N-(2,6-dimethylphenyl)- imparts unique steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it distinct from its parent compound and other similar derivatives .
Properties
CAS No. |
59387-01-8 |
|---|---|
Molecular Formula |
C15H14ClN |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H14ClN/c1-11-7-6-8-12(2)14(11)17-15(16)13-9-4-3-5-10-13/h3-10H,1-2H3 |
InChI Key |
YDXNVBBJBQXDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzene-1-sulfonamide](/img/structure/B14608584.png)
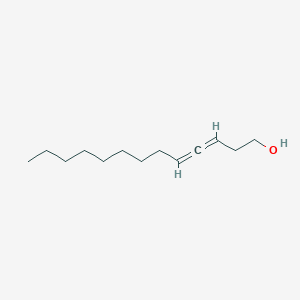
![6-Amino-10-bromo-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14608605.png)
![Pyrrolo[2,1-b]oxazole, hexahydro-2-phenyl-](/img/structure/B14608609.png)
![1,4-Dioxaspiro[4.8]trideca-6,7-diene](/img/structure/B14608612.png)
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-](/img/structure/B14608613.png)
![7-Ethoxy[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14608620.png)
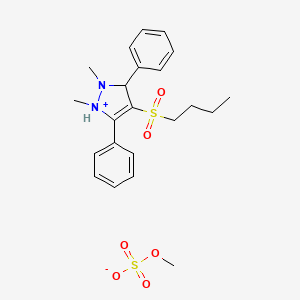
![Benzamide, N-[(4-nitrophenyl)thio]-](/img/structure/B14608634.png)
